molecular formula C11H18F3NO4 B2401811 Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate CAS No. 2322231-10-5

Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate

Cat. No. B2401811
M. Wt: 285.263
InChI Key: GQGGPUVZKSAODD-UHFFFAOYSA-N
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Description

Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate, also known as Boc-4-trifluoromethyl-L-phenylalanine ethyl ester, is a chemical compound that has been widely used in scientific research. This compound is synthesized through a specific method and has various applications in the field of biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Structural Analysis

  • Multistep Synthesis : Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate has been synthesized in a multistep process, involving protection and iodination of l-DOPA, demonstrating its potential as an intermediate in complex organic syntheses (Lentini et al., 2019).

  • X-Ray Diffraction Analysis : This compound's crystal structure was characterized using X-ray diffraction, revealing its crystallization in an orthorhombic space group and demonstrating inter and intramolecular hydrogen bonds (Dinesh et al., 2010).

Chemical Synthesis and Catalysis

  • Coupling Reagent : Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate, a derivative, is used as a coupling reagent in racemization-free esterification, thioesterification, amidation, and peptide synthesis, demonstrating versatility and efficiency in chemical reactions (Thalluri et al., 2013).

  • Synthesis of Quinolone Antibacterial Agents : It serves as an intermediate in the practical synthesis of compounds like 4-tert-butoxycarbonylamino-2-methylpyrrolidine, an important precursor for quinolone antibacterial agents (Li et al., 1995).

  • Preparation of Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a similar compound, is used as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, showcasing its role in diversifying chemical synthesis (Honey et al., 2012).

Polymerization and Materials Science

  • Polymerization Studies : The tert-butoxycarbonyl moiety, a component of the compound, is used in the radical polymerization of certain methacrylates, contributing to the understanding of polymer materials chemistry (Jing et al., 2019).

properties

IUPAC Name

ethyl 4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO4/c1-5-18-8(16)7(6-11(12,13)14)15-9(17)19-10(2,3)4/h7H,5-6H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGGPUVZKSAODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(F)(F)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate

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